![molecular formula C18H20O3 B6404608 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% CAS No. 1261947-32-3](/img/structure/B6404608.png)
2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95%
Overview
Description
2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% (2MBPA) is an organic compound that is widely used in scientific research. It is a white crystalline solid that is insoluble in water and soluble in organic solvents such as ethanol, methanol and chloroform. 2MBPA has been used for a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2MBPA has been used as a starting material in the synthesis of a variety of polymers and as a reagent in various reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which can influence the reactivity of the molecules it is attached to. This can result in changes in the reactivity of the molecule, which can be used to control the rate of reaction and the product of the reaction.
Biochemical and Physiological Effects
2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects on humans or other organisms. However, the compound may have indirect effects on organisms, such as by influencing the reactivity of molecules it is attached to.
Advantages and Limitations for Lab Experiments
The main advantages of using 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% in lab experiments are its low cost, low toxicity, and ease of synthesis. Additionally, 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% can be used to control the rate of reaction and the product of the reaction. The main limitation of using 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% in lab experiments is its low solubility in water, which can make it difficult to use in aqueous systems.
Future Directions
There are a number of potential future directions for the use of 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% in scientific research. These include the use of 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% as a reagent in organic reactions, as a starting material in the synthesis of polymers, in the synthesis of fluorescent dyes, and as a catalyst in organic reactions. Additionally, further research could be conducted to better understand the mechanism of action of 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% and its effects on organisms.
Synthesis Methods
2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% can be synthesized by the reaction of 4-t-butylphenol with 2-methoxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 100-120°C and a pressure of 1-3 bar. The reaction is typically completed in a few hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Scientific Research Applications
2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% is widely used in scientific research due to its low toxicity, low cost, and ease of synthesis. It has been used as a starting material in the synthesis of a variety of polymers, and as a reagent in various reactions. 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2-Methoxy-3-(4-t-butylphenyl)benzoic acid, 95% has been used in the synthesis of fluorescent dyes, and as a catalyst in organic reactions.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)13-10-8-12(9-11-13)14-6-5-7-15(17(19)20)16(14)21-4/h5-11H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSGQMABKBHPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690593 | |
Record name | 4'-tert-Butyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-32-3 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-(1,1-dimethylethyl)-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-tert-Butyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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